molecular formula C20H18N2O4S B11386318 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386318
M. Wt: 382.4 g/mol
InChI Key: VRYGCMFCMWORLJ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiophene ring fused with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions

  • Preparation of Benzothiophene Core

      Starting Material: 2-aminothiophenol

      Reaction: Cyclization with a suitable aldehyde or ketone under acidic conditions to form the benzothiophene ring.

      Conditions: Reflux in the presence of a strong acid like hydrochloric acid.

  • Formation of Chromene Structure

      Starting Material: 4-hydroxycoumarin

      Reaction: Alkylation with a suitable halide to introduce the methyl group at the 6-position.

      Conditions: Base-catalyzed reaction using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling of Benzothiophene and Chromene

      Reaction: Amide bond formation between the benzothiophene amine and the chromene carboxylic acid derivative.

      Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the benzothiophene or chromene rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduced forms of the carbonyl groups present in the compound.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Carried out in organic solvents under controlled temperatures.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its structural similarity to natural substrates or inhibitors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases like cancer or neurological disorders.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxochromene-2-carboxamide

Uniqueness

Compared to similar compounds, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H18N2O4S/c1-10-6-7-14-12(8-10)13(23)9-15(26-14)19(25)22-20-17(18(21)24)11-4-2-3-5-16(11)27-20/h6-9H,2-5H2,1H3,(H2,21,24)(H,22,25)

InChI Key

VRYGCMFCMWORLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N

Origin of Product

United States

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